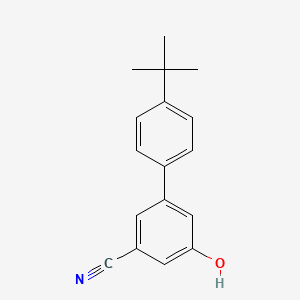![molecular formula C15H12N2O2 B6376511 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261919-17-8](/img/structure/B6376511.png)
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is a widely used organic compound with a variety of applications in scientific research. This compound is a colorless to white crystalline solid, soluble in water and ethanol, and is commonly used in laboratory experiments. It is also known as 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, CMCP, or CMCP 95%.
Aplicaciones Científicas De Investigación
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and as a catalyst in organic synthesis. It is also used in the synthesis of polymers, the preparation of metal-organic frameworks, and in the development of nanomaterials.
Mecanismo De Acción
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, acts as an activating agent in the synthesis of organic compounds. It catalyzes the reaction of a nucleophile with an electrophile, resulting in the formation of a new covalent bond. This reaction is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is not known to have any biochemical or physiological effects in humans or animals. It is used as a reagent in laboratory experiments and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has several advantages in laboratory experiments. It is a stable compound that is soluble in water and ethanol, and it is relatively inexpensive. It is also a non-toxic compound that is safe to handle. The main limitation of this compound is that it is not very soluble in organic solvents.
Direcciones Futuras
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of potential applications in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. It could also be used in the development of nanomaterials and metal-organic frameworks. In addition, it could be used in the synthesis of organic compounds with novel properties.
Métodos De Síntesis
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is synthesized from 4-amino-3-cyanophenol and N-methylaminocarbonyl chloride in a reaction catalyzed by triethylamine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
Propiedades
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-16/h2-8,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTYSDGYYDQMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684839 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261919-17-8 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376467.png)



![5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95%](/img/structure/B6376506.png)
![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376517.png)



